1-(Difluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. This compound has garnered significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of the difluoromethyl group enhances the compound’s biological activity and stability, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the direct introduction of the difluoromethyl group onto the isoquinoline ring. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and selectivity . These methods are optimized for scalability and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives, depending on the reagents used.
Scientific Research Applications
1-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The compound’s aromatic structure allows it to intercalate with DNA and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Trifluoromethyl)isoquinoline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Isoquinoline: The parent compound without any fluorine substitution.
Quinoline: A structural isomer of isoquinoline with a nitrogen atom in a different position.
Uniqueness: 1-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(difluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H7F2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |
InChI Key |
UKBWXWXLIBDPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.